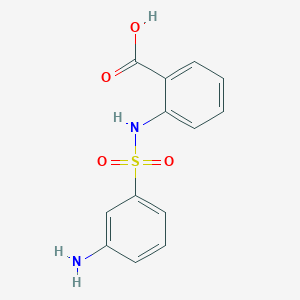

2-(3-Amino-benzenesulfonylamino)-benzoic acid

Description

Properties

IUPAC Name |

2-[(3-aminophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c14-9-4-3-5-10(8-9)20(18,19)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOSXPMJTFDWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407398 | |

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55990-13-1 | |

| Record name | 2-[(3-Aminobenzene-1-sulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid via N-Arylation of 3-Aminobenzenesulfonamide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a key chemical scaffold possessing the N-aryl sulfonamide linkage prevalent in numerous pharmacologically active molecules. The synthesis is centered on the formation of a crucial carbon-nitrogen bond between a 3-aminobenzenesulfonamide backbone and a 2-halobenzoic acid derivative. We will conduct an in-depth analysis of the two primary catalytic methodologies for this transformation: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination. This guide explains the underlying reaction mechanisms, details the causality behind the selection of reagents and conditions, and presents robust, step-by-step experimental protocols. Furthermore, it addresses the critical need for a protecting group strategy to ensure regioselectivity and maximize yield. The content is designed to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to successfully synthesize this and related N-aryl sulfonamide compounds.

Introduction and Strategic Overview

The N-aryl sulfonamide moiety is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, anti-inflammatory drugs, and kinase inhibitors. Its prevalence is due to its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions with biological targets. The target molecule of this guide, this compound, is a derivative of anthranilic acid and serves as a valuable building block for drug discovery and development.

The central synthetic challenge lies in the construction of the C-N bond between the sulfonamide nitrogen of 3-aminobenzenesulfonamide and the C2 position of a benzoic acid derivative. Direct N-arylation of sulfonamides is a demanding transformation due to the relatively low nucleophilicity of the sulfonamide nitrogen once deprotonated. This guide explores the two most powerful and widely adopted metal-catalyzed cross-coupling reactions to overcome this challenge:

-

Ullmann Condensation: A classical copper-catalyzed method that is cost-effective but often requires high temperatures and specific ligands to achieve good yields.[1][2][3]

-

Buchwald-Hartwig Amination: A versatile palladium-catalyzed reaction known for its broad substrate scope, high functional group tolerance, and typically milder reaction conditions, though often at a higher cost for catalysts and ligands.[4][5][6][7]

A critical consideration, which will be integrated into our protocols, is the presence of the free aniline group (-NH₂) at the 3-position of the benzenesulfonamide starting material. This group can compete with the intended sulfonamide nitrogen during the arylation reaction. Therefore, a robust synthesis plan mandates a protecting group strategy to temporarily block the aniline nitrogen, direct the reaction to the sulfonamide site, and then deprotect to yield the final target compound.

Retrosynthetic Analysis and Protective Group Strategy

The most logical synthetic design involves a retrosynthetic disconnection at the newly formed C-N bond, leading back to two key synthons: 3-aminobenzenesulfonamide and a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid). To ensure the reaction proceeds with the desired regioselectivity, a protection/deprotection sequence is incorporated.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to Ensuring the Purity of 2-(3-Amino-benzenesulfonylamino)-benzoic acid as a Starting Material

Foreword: The Criticality of Starting Material Purity in Pharmaceutical Development

In the intricate process of drug development and manufacturing, the quality of the final active pharmaceutical ingredient (API) is inextricably linked to the purity of its foundational components. This guide focuses on a crucial starting material, 2-(3-Amino-benzenesulfonylamino)-benzoic acid , providing an in-depth technical framework for researchers, scientists, and drug development professionals. The integrity of this molecule is paramount, as any impurities present can be carried through the synthetic process, potentially impacting the safety, efficacy, and stability of the final drug product. Adherence to rigorous quality control, as outlined in guidelines from the International Council for Harmonisation (ICH), is not merely a regulatory hurdle but a fundamental scientific necessity.[1][2][3] This document provides a comprehensive strategy for the selection, justification, and control of this starting material, ensuring a robust and reproducible manufacturing process.[3]

The Synthetic Landscape and Potential Impurity Profile

A thorough understanding of the synthetic route to this compound is the first step in identifying potential impurities. While various specific synthetic strategies exist, a common approach involves the condensation of 2-aminobenzoic acid with 3-nitrobenzenesulfonyl chloride, followed by the reduction of the nitro group.

Caption: A generalized synthetic pathway for this compound.

This process can introduce several classes of impurities that must be controlled:

-

Process-Related Impurities: These are unreacted starting materials, intermediates, and by-products of side reactions.

-

Degradation Products: The molecule may degrade under certain conditions of heat, light, or pH, leading to new impurities.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can remain in the final product.

Table 1: Potential Impurities in this compound

| Impurity Class | Potential Specific Impurities | Origin |

| Starting Materials | 2-Aminobenzoic acid, 3-Nitrobenzenesulfonyl chloride, 3-Aminobenzenesulfonamide | Incomplete reaction |

| Intermediates | 2-(3-Nitro-benzenesulfonylamino)-benzoic acid | Incomplete reduction |

| By-products | Isomers of aminobenzoic acid, Dimerized impurities | Side reactions during condensation or reduction |

| Degradation Products | Hydrolysis products (cleavage of the sulfonamide bond) | Instability during synthesis or storage |

| Residual Solvents | Toluene, Acetone, Methanol, etc. | Purification and reaction steps |

| Inorganic Impurities | Heavy metals from catalysts | Catalytic reduction step |

The control of these impurities is guided by ICH Q3A(R2), which sets thresholds for reporting, identification, and qualification of impurities in new drug substances.[2]

A Multi-faceted Analytical Strategy for Purity Assessment

A robust analytical strategy is essential to ensure the purity of this compound. This strategy should be comprehensive, employing orthogonal methods to provide a complete picture of the impurity profile. The validation of these analytical procedures must be performed in accordance with ICH Q2(R1) guidelines, demonstrating their suitability for the intended purpose.[4][5][6][7]

Caption: A comprehensive analytical workflow for the quality control of the starting material.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the cornerstone for determining the purity and quantifying impurities in this compound. A well-developed and validated reversed-phase HPLC (RP-HPLC) method can separate the main component from its structurally similar impurities.

Experimental Protocol: RP-HPLC Method

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Phosphoric acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-31 min: 80% to 20% B

-

31-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

This method provides a robust separation of the main peak from potential impurities. For mass spectrometry-compatible applications, the phosphoric acid can be replaced with formic acid.[8]

Table 2: Typical HPLC Purity Specifications

| Parameter | Acceptance Criteria |

| Assay | 98.0% - 102.0% |

| Individual Unspecified Impurity | ≤ 0.10% |

| Total Impurities | ≤ 1.0% |

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for the unambiguous identification of this compound and the structural characterization of unknown impurities. The proton NMR spectrum will show characteristic signals for the aromatic protons in both the benzoic acid and benzenesulfonylamino rings, as well as the amine and carboxylic acid protons.[9][10][11]

Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which aids in its identification and the identification of impurities.[12][13][14] The molecular ion peak in the mass spectrum of benzoic acid is a key identifier.[15]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide, the C=O of the carboxylic acid, and the aromatic C-H bonds.

Other Essential Tests

-

Residual Solvents: Gas Chromatography with Headspace (GC-HS) is the standard method for quantifying residual solvents, with limits defined by ICH Q3C.[2]

-

Inorganic Impurities: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to detect and quantify elemental impurities, with limits guided by ICH Q3D.[2]

-

Water Content: Karl Fischer titration is the preferred method for determining the water content.

Building a Self-Validating System for Quality Assurance

The trustworthiness of the purity assessment relies on a self-validating system where each analytical method is rigorously validated for its intended purpose. This validation, following ICH Q2(R1), encompasses several key parameters:[4][5][6][7]

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By establishing and documenting these validation parameters, the analytical workflow becomes a self-validating system, providing high confidence in the quality of the this compound starting material.

Conclusion: A Commitment to Quality from the Outset

Ensuring the purity of this compound as a starting material is a critical, non-negotiable aspect of pharmaceutical development. A comprehensive understanding of the synthetic process and potential impurities, coupled with a robust and validated multi-faceted analytical strategy, is the foundation for a well-controlled manufacturing process. By implementing the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently build quality into their products from the very beginning, ultimately safeguarding patient health.

References

- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

- Pharmaceutical Technology. Drug Substance Starting Material Selection. Pharmaceutical Technology; 2011. [Link]

- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

- Slideshare.

- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

- ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- FDA. Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. U.S.

- PharmaTutor. Specifications for Starting Materials, Intermediates and Finished Products.

- The Royal Society of Chemistry.

- NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing; 2020. [Link]

- Government of Israel.

- PubMed.

- SIELC Technologies. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. [Link]

- ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

- ResearchGate. HPLC chromatogram of (a) benzoic acid, (b) 2, 3-dimethylaniline and (c) mefenamic acid. [Link]

- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

- Studia Universitatis “Vasile Goldis” Arad. High-Performance Liquid Chromatography Method for the Determination of Benzoic Acid in Beverages. [Link]

- YouTube. February 3, 2021. [Link]

- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

- NIST WebBook. Benzoic acid, 2-amino-. [Link]

- Organic Syntheses.

- RSC Publishing. Analytical Methods. [Link]

- PrepChem.com. Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. [Link]

- MoNA - MassBank of North America. Spectrum EA012607 for 2-Aminosulfonyl-benzoic acid methyl ester. [Link]

- Supporting Inform

- Google Patents. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid.

- Pharmaffiliates. benzoic acid and its Impurities. [Link]

- ResearchGate.

- ResearchGate. Mass spectrum of benzoic acid. [Link]

- SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

- ResearchGate. a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino benzoic acid. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. ICH Official web site : ICH [ich.org]

- 3. fda.gov [fda.gov]

- 4. jordilabs.com [jordilabs.com]

- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 7. database.ich.org [database.ich.org]

- 8. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzoic acid, 2-amino- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" CAS number 55990-13-1 properties

An In-Depth Technical Guide to 2-(3-Amino-benzenesulfonylamino)-benzoic acid (CAS: 55990-13-1)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, CAS number 55990-13-1. Intended for researchers, chemists, and drug development professionals, this guide synthesizes available data to cover the compound's core physicochemical properties, a proposed synthetic route, detailed analytical characterization methodologies, and safe handling protocols. Furthermore, it explores the potential applications of this molecule as a research chemical and building block in medicinal chemistry, drawing parallels with structurally related bioactive compounds. The information is presented with a focus on experimental rationale and procedural integrity, supported by authoritative citations.

Molecular Profile and Physicochemical Properties

This compound is a complex organic molecule featuring three key functional domains: an anthranilic acid (2-aminobenzoic acid) core, a benzenesulfonyl group, and a meta-substituted aniline moiety. This unique combination of a carboxylic acid, a sulfonamide linkage, and a free aromatic amine makes it a versatile, albeit under-investigated, chemical entity. Its primary identified use is as a laboratory chemical for scientific research and development.[1]

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 55990-13-1 | [1][2][] |

| IUPAC Name | 2-[(3-aminophenyl)sulfonylamino]benzoic acid | [] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [2][] |

| Molecular Weight | 292.31 g/mol | [2][] |

| Synonyms | 2-(3-Aminophenylsulfonamido)benzoic acid | [][4] |

| InChI Key | GLOSXPMJTFDWRO-UHFFFAOYSA-N | [] |

Physicochemical Data

The physical state and stability are fundamental parameters for designing experiments, from dissolution for in vitro assays to long-term storage.

| Property | Value | Source(s) |

| Appearance | Solid | [1][4] |

| Melting Point | 140 - 150 °C | [1] |

| Recommended Storage | 2 - 8 °C in a dry, well-ventilated place | [2] |

| Chemical Stability | Stable under recommended storage conditions | [1] |

Synthesis and Purification

Rationale for Synthetic Strategy

The core of the strategy is the nucleophilic attack of the amino group of 2-aminobenzoic acid on the electrophilic sulfur atom of 3-aminobenzenesulfonyl chloride. Two key challenges must be addressed:

-

Chemoselectivity: 2-aminobenzoic acid has two nucleophilic sites (the amino group and the carboxylate). The amino group is a stronger nucleophile, but the reaction is typically run in the presence of a base, which deprotonates the carboxylic acid. To ensure the reaction occurs at the desired amino group, a non-nucleophilic base like pyridine or triethylamine is employed.

-

Self-Condensation: The reagent 3-aminobenzenesulfonyl chloride possesses both an electrophilic sulfonyl chloride and a nucleophilic amino group, leading to potential self-polymerization. To prevent this, the amino group on the sulfonyl chloride must be protected prior to the coupling reaction. A common and easily removable protecting group like tert-butyloxycarbonyl (Boc) is ideal. The Boc group is stable to the coupling conditions but can be cleanly removed with acid in the final step.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. This workflow ensures high yields and minimizes side-product formation by controlling the reactivity of the functional groups.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on standard procedures for similar chemical transformations.[5][6]

Step 1: Protection of 3-Aminobenzenesulfonyl chloride

-

Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) and di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Sulfonamide Coupling

-

Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine at 0 °C.

-

Add the Boc-protected intermediate from Step 1 (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-cold 2M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to obtain the protected product.

Step 3: Boc Deprotection

-

Suspend the protected product from Step 2 in DCM.

-

Add trifluoroacetic acid (TFA) (5-10 eq) or a solution of 4M HCl in dioxane.

-

Stir at room temperature for 2-4 hours until TLC indicates the disappearance of the starting material.

-

Remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to induce precipitation.

-

Filter the solid, wash with ether, and dry under vacuum to yield the final product, this compound.

Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis (Predicted)

While experimental spectra for this specific compound are not available, we can predict the key features based on its constituent functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Aromatic protons from both benzene rings, likely appearing as complex multiplets in the range of δ 6.5-8.0 ppm.

-

Two broad singlets corresponding to the N-H protons of the sulfonamide and the primary amine. These peaks may be exchangeable with D₂O.

-

A very broad singlet for the carboxylic acid proton, typically downfield (> δ 10 ppm), which would also exchange with D₂O.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.[7]

-

N-H Stretch (Amine & Sulfonamide): Two distinct peaks for the primary amine around 3350-3450 cm⁻¹, and a single peak for the sulfonamide N-H around 3250 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1680 cm⁻¹.[7]

-

S=O Stretch (Sulfonamide): Two strong characteristic bands for the asymmetric and symmetric stretching of the sulfonyl group, typically around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI): In positive mode, the molecular ion peak [M+H]⁺ would be expected at m/z 293.3. In negative mode, [M-H]⁻ would appear at m/z 291.3.

-

Fragmentation: Key fragmentation patterns would likely involve the loss of SO₂ (64 Da) and cleavage at the sulfonamide bond.

-

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of non-volatile organic compounds.

Recommended HPLC-UV Protocol: For routine purity checks, a reverse-phase HPLC method is suitable.[8][9]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid, leading to sharper peaks. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | A gradient elution is necessary to elute the compound of interest while separating it from more polar or non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 280 nm | The aromatic rings will have strong absorbance at these wavelengths. |

| Injection Volume | 10 µL | Standard volume to avoid column overloading. |

Handling, Storage, and Safety

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhaling vapor or dust. Use in a well-ventilated area, preferably a fume hood. Keep away from sources of ignition.[1]

-

Conditions for Safe Storage: Keep the container tightly closed in a dry and well-ventilated place. The recommended storage temperature is 2-8°C.[1][2]

-

Hazardous Decomposition: If involved in a fire, hazardous decomposition products such as carbon monoxide, nitrogen oxides (NOx), and sulfur oxides (SOx) can be formed.[1]

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish fires.[1]

Potential Applications and Future Research

While currently supplied for research purposes only, the molecular architecture of this compound suggests several avenues for investigation, particularly in drug discovery.

Structural Analogy to Bioactive Scaffolds

The compound contains motifs common in pharmacologically active agents:

-

Sulfonamides: This class is renowned for its antibacterial (sulfa drugs), diuretic, and anti-inflammatory properties.

-

Anthranilic Acid Derivatives: This scaffold is central to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which act by inhibiting cyclooxygenase (COX) enzymes.[6][10] Derivatives of aminobenzoic acids have been explored for a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[5][10]

Role as a Synthetic Building Block

The molecule possesses three reactive handles for further chemical modification:

-

Carboxylic Acid: Can be converted to esters, amides, or other derivatives to modulate solubility and cell permeability.

-

Primary Aromatic Amine: Can be acylated, alkylated, or used in coupling reactions to build more complex structures.

-

Sulfonamide N-H: Can be deprotonated and alkylated, though this is generally less reactive.

This trifunctional nature makes it a valuable starting material for constructing chemical libraries for high-throughput screening.

Proposed Biological Screening Workflow

Given its structural features, a logical first step in evaluating the biological potential of this compound would be to screen it in assays relevant to inflammation and bacterial infection.

Caption: A logical workflow for the initial biological evaluation of the compound.

Conclusion

This compound (CAS 55990-13-1) is a multifaceted chemical compound with defined physicochemical properties but an unexplored biological profile. Its structural relationship to known pharmacophores, combined with its utility as a synthetic intermediate, marks it as a compound of interest for medicinal chemistry and materials science research. This guide provides the foundational knowledge—from synthesis and analysis to handling and potential applications—required for scientists to effectively and safely incorporate this molecule into their research and development programs.

References

- ST-2250 - Safety Data Sheet. (2023-01-02). Combi-Blocks, Inc.

- This compound.

- This compound CAS 55990-13-1. ChemicalBook.

- CAS 55990-13-1 this compound. BOC Sciences.

- This compound - Cas No: 55990-13-1. Tradeindia.

- This compound | CAS 55990-13-1. Santa Cruz Biotechnology.

- Benzoic acid, 2-amino-. NIST WebBook.

- Infrared spectrum of benzoic acid. Doc Brown's Chemistry.

- List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid. ResearchGate.

- Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.

- 2-Amino-3-hydroxy-benzoic acid. SIELC Technologies.

- Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Benchchem.

- Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. PubMed.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. This compound CAS#: 55990-13-1 [m.chemicalbook.com]

- 4. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-Amino-3-hydroxy-benzoic acid | SIELC Technologies [sielc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(3-Amino-benzenesulfonylamino)-benzoic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Amino-benzenesulfonylamino)-benzoic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its molecular formula (C₁₃H₁₂N₂O₄S) and molecular weight (292.31 g/mol ). A detailed, field-proven protocol for its synthesis via the coupling of anthranilic acid with a corresponding sulfonyl chloride is presented, accompanied by a logical workflow diagram. Furthermore, this guide explores the compound's structural importance as a scaffold in developing novel therapeutics, drawing on research that highlights the potential of related structures in non-opioid pain management and anti-inflammatory applications. Standard analytical techniques for structural confirmation, such as NMR, MS, and FTIR, are also discussed to ensure a self-validating approach to its preparation and use in a research setting.

Introduction

The convergence of aminobenzoic acids and sulfonamides within a single molecular framework has yielded numerous compounds with significant biological activity. Aminobenzoic acids are versatile building blocks in pharmaceuticals, known for a wide range of therapeutic properties including anti-inflammatory and antimicrobial effects[1][2]. Similarly, the sulfonamide moiety is a classic pharmacophore, integral to the structure of various antibacterial, diuretic, and anticonvulsant drugs.

The compound this compound belongs to this promising class of 2-sulfonamidobenzoic acids. Its structure combines a 2-aminobenzoic acid (anthranilic acid) core with a 3-aminobenzenesulfonamide group. This arrangement offers multiple points for chemical modification, making it an attractive scaffold for creating libraries of novel compounds. Research into analogous structures has revealed their potential as allosteric modulators of receptors involved in pain signaling and as antagonists for receptors implicated in inflammatory diseases[3][4]. This guide serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this molecule, providing the foundational knowledge required for its effective use in research and development.

Physicochemical and Structural Properties

The fundamental identity of a compound is defined by its structural and physical characteristics. These properties are critical for dosage calculations, reaction stoichiometry, and analytical characterization.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(3-aminophenyl)sulfonylamino]benzoic acid | N/A |

| Synonyms | 2-(3-Aminophenylsulfonamido)benzoic acid | [5] |

| CAS Number | 55990-13-1 | [5] |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [6][7] |

| Molecular Weight | 292.31 g/mol | [5][6][7] |

| Appearance | Solid | [5] |

Chemical Structure

The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the anthranilic acid and 3-aminobenzenesulfonyl moieties.

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of 2-(sulfonamido)benzamide cores is typically achieved through a modular and reliable synthetic route. The primary method involves the coupling of an anthranilic acid with a suitable sulfonyl chloride under basic conditions[3].

Synthesis Workflow

The general workflow for synthesizing the title compound involves three main stages: sulfonamide bond formation using a protected starting material, deprotection to reveal the amine, and finally, purification and characterization. A protected sulfonyl chloride (e.g., 3-nitrobenzenesulfonyl chloride) is often used to prevent unwanted side reactions with the amino group on the sulfonyl ring. The nitro group is then reduced to the desired amino group in a subsequent step.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of related 2-sulfonamidobenzoic acids[3].

Step 1: Synthesis of 2-(3-Nitro-benzenesulfonylamino)-benzoic acid (Intermediate)

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 100 mL of a 10% aqueous sodium bicarbonate (NaHCO₃) solution. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve an equimolar amount of 3-nitrobenzenesulfonyl chloride in a minimal amount of a suitable organic solvent like tetrahydrofuran (THF) or acetone.

-

Cool the 2-aminobenzoic acid solution in an ice bath to 0-5 °C.

-

Add the 3-nitrobenzenesulfonyl chloride solution dropwise to the stirred, cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Cool the reaction mixture again in an ice bath and slowly acidify to pH ~2 by adding concentrated hydrochloric acid (HCl). A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

-

To a solution of the dried nitro-intermediate from Step 1 in ethanol or acetic acid, add a reducing agent. A common method is to use tin(II) chloride (SnCl₂) in the presence of concentrated HCl.

-

Heat the mixture under reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The crude product may precipitate out or can be extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification and Validation

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Confirm the identity and purity of the final product using the analytical methods described in Section 5.0.

Causality and Self-Validation

-

Choice of Base: Sodium bicarbonate is used in Step 1 to act as a base, neutralizing the HCl that is generated as a byproduct of the sulfonamide bond formation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Protected Starting Material: Using 3-nitrobenzenesulfonyl chloride is a strategic choice. The electron-withdrawing nitro group makes the sulfonyl chloride highly reactive. More importantly, it protects the amine functionality on the sulfonyl-bearing ring, which would otherwise compete in side reactions. The nitro group is then reliably reduced to the target amine in a separate, high-yielding step.

-

Protocol Validation: The integrity of this protocol is validated by the final purification and characterization steps. Obtaining the correct molecular weight via mass spectrometry and the expected NMR spectrum confirms the successful synthesis of the target compound.

Structural Elucidation and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. ¹H NMR will show characteristic peaks for the aromatic protons on both rings, as well as signals for the amine (NH and NH₂) and carboxylic acid (COOH) protons. ¹³C NMR will confirm the presence of the correct number of carbon atoms in their distinct chemical environments.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, providing direct confirmation of the molecular formula. The experimentally determined mass should correspond to the calculated exact mass of C₁₃H₁₂N₂O₄S.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the key functional groups present in the molecule. Characteristic absorption bands for N-H stretching (from both the sulfonamide and the aromatic amine), C=O stretching (of the carboxylic acid), S=O stretching (of the sulfonamide), and O-H stretching (of the carboxylic acid) would be expected.

Applications in Drug Discovery and Research

The this compound scaffold is a valuable starting point for the development of new therapeutic agents due to its structural features and synthetic accessibility.

-

Non-Opioid Analgesics: A study on a series of 2-sulfonamidebenzamides, which share the core structure of the title compound, identified them as allosteric modulators of MrgX1. This receptor is an attractive non-opioid target for the potential treatment of chronic pain[3]. The modular synthesis allows for the exploration of structure-activity relationships (SAR) by varying substituents on both aromatic rings.

-

Anti-Inflammatory Agents: Research on related 3-sulfonamido benzoic acid derivatives has shown their potential as potent antagonists of the P2Y₁₄ receptor, a target for treating inflammatory diseases like acute lung injury[4]. This suggests that the broader class of sulfonamido benzoic acids is a promising area for the discovery of novel anti-inflammatory drugs.

-

General Bioactivity: Derivatives of aminobenzoic acids have been investigated for a wide array of biological activities, including antifungal, antibacterial, antimalarial, and antioxidant properties, making this class of compounds a rich source for drug discovery programs[1][2].

Conclusion

This compound is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry. Its molecular formula and weight are firmly established, and it can be reliably prepared through a logical, multi-step synthesis involving sulfonamide coupling and subsequent functional group transformation. The inherent bioactivity of its constituent moieties, combined with the successful development of analogous compounds for pain and inflammation, positions this molecule as a valuable building block for researchers and drug development professionals seeking to create next-generation therapeutics.

References

- Vertex AI Search. (n.d.). This compound.

- Wild, C., et al. (2022). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Medicinal Chemistry Letters.

- ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.

- Vertex AI Search. (n.d.). Benzoic acid, 2-[4-[[(2S)-2-(acetylamino)-3-[4-[(carboxycarbonyl)(2-carboxyphenyl)amino].

- PubChem. (n.d.). 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid.

- PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.

- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Google Patents. (n.d.). EP0068407A1 - Aminosulfonylbenzoic acid derivatives.

- ResearchGate. (2022). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid.

- PubChem. (n.d.). 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid.

- PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.

- SpectraBase. (n.d.). Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Supplier in Mumbai, this compound Trader, Maharashtra [chemicalmanufacturers.in]

- 6. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid | C13H12N2O4S | CID 235965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 2-[(3-Aminophenyl)sulfonylamino]benzoic Acid: Synthesis, Properties, and Potential Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, the sulfonamide linkage remains a cornerstone functional group, integral to the design of a vast array of therapeutic agents and functional materials. The strategic combination of a sulfonamide with the inherent biological relevance of the aminobenzoic acid scaffold gives rise to molecules of significant scientific interest. This guide provides a comprehensive technical overview of a specific positional isomer, 2-[(3-aminophenyl)sulfonylamino]benzoic acid , a molecule poised for exploration by researchers at the vanguard of drug discovery and chemical synthesis.

This document is structured to serve as a practical and in-depth resource for professionals in the field. It moves beyond a simple recitation of facts to explain the underlying chemical principles and rationale that guide the synthesis and characterization of this compound. We will delve into its nomenclature, physicochemical properties, detailed synthetic methodologies, and explore its potential biological significance, grounded in the broader context of related sulfonamide-bearing compounds. Every piece of technical data and every protocol is presented with the clarity and precision required for practical application in a research and development setting.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducible scientific research. The molecule at the core of this guide is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: 2-[(3-aminophenyl)sulfonylamino]benzoic acid[1]

This nomenclature unequivocally defines the connectivity of the molecule: a benzoic acid moiety is substituted at the 2-position with a sulfonylamino group. This group, in turn, is connected to a phenyl ring which bears an amino group at the 3-position (meta-position).

Synonyms:

-

2-(3-aminobenzenesulfonamido)benzoic acid[1]

Chemical Structure:

Caption: Chemical structure of 2-[(3-aminophenyl)sulfonylamino]benzoic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating products, and predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₄S | [1] |

| Molecular Weight | 292.31 g/mol | [2] |

| Monoisotopic Mass | 292.0518 Da | [1] |

| CAS Registry Number | Not available | N/A |

| Predicted XlogP | 1.8 | [1] |

| Predicted H-Bond Donors | 3 | Calculated |

| Predicted H-Bond Acceptors | 5 | Calculated |

Synthesis Methodologies

The synthesis of 2-[(3-aminophenyl)sulfonylamino]benzoic acid is predicated on the formation of a stable sulfonamide bond. The most logical and widely practiced approach for this class of compounds involves the coupling of an amine with a sulfonyl chloride.

Core Synthetic Strategy: Sulfonamide Bond Formation

The principal retrosynthetic disconnection is at the sulfonamide nitrogen, leading to two key starting materials: 2-aminobenzoic acid (anthranilic acid) and 3-aminobenzenesulfonyl chloride .

Caption: Retrosynthetic analysis of the target molecule.

A significant challenge in this synthesis is the presence of two amino groups—one on each precursor—which can lead to self-condensation or polymerization, particularly with the reactive sulfonyl chloride. Therefore, a protection strategy for the amino group on the benzenesulfonyl chloride moiety is often required.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for sulfonamide synthesis from primary amines and sulfonyl chlorides.[3][4] It incorporates a protection/deprotection sequence for the aniline functionality to ensure regioselective bond formation.

Workflow Overview:

Caption: Proposed multi-step synthesis workflow.

Step 1: Protection of 3-Aminobenzenesulfonyl Chloride

-

Rationale: To prevent the amino group of the sulfonyl chloride from reacting with another molecule of itself, it is temporarily converted to a less nucleophilic acetamide.

-

Procedure:

-

Suspend 3-aminobenzenesulfonyl chloride hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and act as a base.

-

Add acetyl chloride (1.1 eq) dropwise. The reaction is exothermic. Maintain the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with dilute HCl, then brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield crude 3-acetamidobenzenesulfonyl chloride, which can often be used in the next step without further purification.

-

Step 2: Coupling with 2-Aminobenzoic Acid

-

Rationale: This is the key bond-forming step. A base is required to deprotonate the amino group of anthranilic acid, increasing its nucleophilicity, and to scavenge the HCl byproduct of the reaction. Pyridine is a common choice as it can serve as both a base and a solvent.

-

Procedure:

-

Dissolve 2-aminobenzoic acid (1.0 eq) in pyridine (5 mL/g) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add a solution of 3-acetamidobenzenesulfonyl chloride (1.05 eq) in a minimal amount of tetrahydrofuran (THF) dropwise.

-

Allow the mixture to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into ice-cold 2M HCl. This will precipitate the product and neutralize the pyridine.

-

Filter the resulting solid, wash thoroughly with cold water, and air dry to obtain the protected product, 2-[(3-acetamidophenyl)sulfonylamino]benzoic acid.

-

Step 3: Deprotection of the Acetyl Group

-

Rationale: The protecting group is now removed to reveal the desired primary amine functionality on the benzenesulfonyl moiety. Acidic hydrolysis is a standard method for cleaving amides.

-

Procedure:

-

Suspend the protected product from Step 2 in a mixture of ethanol and 6M HCl (1:1 v/v).

-

Heat the mixture to reflux (approx. 80-90 °C) for 4-8 hours, or until TLC indicates the complete disappearance of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. The final product will precipitate.

-

Filter the solid, wash with copious amounts of cold water to remove salts, and dry under vacuum.

-

Step 4: Purification

-

Rationale: To achieve high purity suitable for analytical characterization and biological testing, the crude product must be purified.

-

Procedure:

-

Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or methanol/water mixture.

-

Dissolve the solid in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Filter the pure crystals and dry them in a vacuum oven.

-

Confirm the purity and identity using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

-

Potential Biological and Industrial Significance

While specific biological activity data for 2-[(3-aminophenyl)sulfonylamino]benzoic acid is not prominent in peer-reviewed literature, the structural motifs present suggest several avenues for investigation. The broader class of sulfonamides is renowned for its diverse pharmacological activities.

-

Antibacterial Agents: The sulfonamide group is the defining feature of sulfa drugs, which act by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[5][6]

-

Anti-inflammatory Agents: Certain sulfonamides, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.[6]

-

Diuretics and Antihypertensives: Carbonic anhydrase inhibitors, many of which are sulfonamides, are used as diuretics. Other sulfonamide-containing drugs like furosemide are powerful loop diuretics.[6]

-

Enzyme Inhibition: The sulfonamide moiety is a versatile pharmacophore capable of engaging with various enzyme active sites, making it a valuable building block for designing inhibitors for targets such as kinases, proteases, and carbonic anhydrases.[5]

The presence of the anthranilic acid core is also significant. Anthranilic acid derivatives are known to possess anti-inflammatory properties. Therefore, 2-[(3-aminophenyl)sulfonylamino]benzoic acid represents a hybrid structure that could potentially exhibit a unique profile of biological activities, warranting further screening and investigation.

Characterization and Analytical Methods

Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the number and environment of protons. Expected signals would include distinct aromatic multiplets for the two differently substituted benzene rings, a broad singlet for the sulfonamide N-H, a broad singlet for the carboxylic acid O-H, and a signal for the primary amine N-H₂ protons.

-

¹³C NMR: Would show the number of unique carbon environments. Key signals would include the carbonyl carbon of the carboxylic acid (~165-175 ppm) and the 12 aromatic carbons.

-

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying key functional groups. Characteristic absorption bands would be expected for:

-

O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹

-

N-H stretch (amine and sulfonamide): ~3300-3500 cm⁻¹

-

C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹

-

S=O stretch (sulfonamide): Two bands, ~1330-1370 cm⁻¹ (asymmetric) and ~1140-1180 cm⁻¹ (symmetric).

-

-

Mass Spectrometry (MS): Would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Melting Point Analysis: A sharp melting point range is a good indicator of purity for a crystalline solid.

Conclusion and Future Outlook

2-[(3-Aminophenyl)sulfonylamino]benzoic acid is a well-defined chemical structure with clear pathways for its rational synthesis. While specific applications have yet to be extensively documented, its constituent pharmacophores—the sulfonamide and anthranilic acid moieties—are well-established in a multitude of clinically significant drugs. This guide provides the necessary foundational knowledge, from nomenclature to a detailed, practical synthetic protocol, to empower researchers to synthesize, purify, and characterize this compound.

The future utility of this molecule lies in its systematic evaluation in a range of biological assays. Its potential as an antibacterial, anti-inflammatory, or enzyme inhibitory agent makes it a compelling candidate for screening libraries and further derivatization in drug discovery programs. The protocols and data presented herein serve as a robust starting point for any scientist or research organization looking to explore the chemical and biological landscape of this promising molecule.

References

- PubChem. 2-{[(4-Aminophenyl)sulfonyl]amino}benzoic acid.

- Malik, N., et al. (2021). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. ACS Omega, 6(15), 10286–10302. [Link]

- Zarghi, A., & Arfaei, S. (2011). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Bioorganic & Medicinal Chemistry Letters, 21(23), 7028-7030. [Link]

- Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Bioorganic Chemistry, 116, 105342. [Link]

- SpectraBase. Benzoic acid, 2-[[(2-aminophenyl)sulfonyl]amino]-. [Link]

- NIST. Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. NIST Chemistry WebBook. [Link]

- Reddy, T. S., et al. (2014). A facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 4(3), 633-637. [Link]

- Clark, J. The Infrared Spectrum of Benzoic Acid. Doc Brown's Chemistry. [http://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)

- Rattanburi, T., & Tadtong, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-206. [Link]

- El-Sayed, M. A. A., et al. (2019).

- Imran, M., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

- PubChem. 2-Sulfamoylbenzoic acid.

- GSRS. 2-[[(4-AMINOPHENYL)SULFONYL]AMINO]BENZOIC ACID. [Link]

- Anand, P., et al. (2005). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

- Navarro-Salcedo, M. H., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

- PubChemLite. 2-(3-aminobenzenesulfonamido)benzoic acid. [Link]

- Supporting Inform

- Pharmaffiliates. 2-(3-Aminophenyl)benzoic acid. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cbijournal.com [cbijournal.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

- 5. Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Amino-benzenesulfonylamino)-benzoic acid by Nuclear Magnetic Resonance (NMR)

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance.[1][2] Molecules such as 2-(3-Amino-benzenesulfonylamino)-benzoic acid, which incorporates key pharmacophoric features like a sulfonamide linkage, a carboxylic acid, and an aromatic amine, represent important scaffolds in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for determining the precise molecular structure of such compounds in solution.[2][3] Its ability to provide detailed atomic-level information on molecular connectivity and chemical environment makes it an indispensable tool for identity confirmation, purity assessment, and quality control in pharmaceutical research.[1][3][4][5]

This technical guide provides a comprehensive, field-proven framework for the NMR spectroscopic characterization of this compound. Moving beyond a mere listing of data, this document explains the causality behind experimental choices and provides a detailed interpretation of the expected ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related structures.

Molecular Structure and Atom Numbering

A logical and consistent atom numbering system is critical for the unambiguous assignment of NMR signals. The structure of this compound is presented below with a numbering scheme that will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Experimental Design and Rationale

The acquisition of high-quality, interpretable NMR data is contingent upon a well-designed experimental protocol. The choices made during sample preparation and instrument setup directly impact the final spectrum.

Solvent Selection: The Critical Choice of DMSO-d₆

For a molecule containing acidic protons (-COOH), amine protons (-NH₂), and a sulfonamide proton (-SO₂NH-), the choice of deuterated solvent is paramount.

-

Expertise & Experience: Protic solvents like Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) would lead to rapid proton-deuterium exchange, causing the signals for the -COOH, -NH, and -NH₂ protons to broaden significantly or disappear entirely from the ¹H NMR spectrum. Aprotic solvents are preferred.

-

Causality: While Chloroform-d (CDCl₃) is a common aprotic solvent, the polarity of this compound may limit its solubility. Furthermore, hydrogen bonding with the solvent is weak in CDCl₃, which can lead to broad, poorly resolved peaks for the exchangeable protons.

-

Trustworthiness & The Self-Validating Choice: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the optimal solvent for this analysis.[6] Its high polarity ensures excellent sample dissolution. As a hydrogen-bond acceptor, it slows down the exchange rate of the acidic N-H and O-H protons, resulting in sharper, more easily identifiable peaks in the ¹H NMR spectrum.[7] The residual proton signal of DMSO-d₆ appears around 2.50 ppm, a region typically free from signals of the target molecule.[8]

Experimental Workflow

The process from sample preparation to data analysis follows a systematic and validated workflow to ensure data integrity.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR analysis (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate or sonicate the vial until the sample is fully dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the field frequency onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

For ¹³C NMR, acquire the spectrum using proton decoupling. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and longer relaxation times of quaternary carbons.

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and splitting patterns (multiplicity). The following is a detailed prediction for the spectrum of this compound in DMSO-d₆.

-

Exchangeable Protons:

-

-COOH (Carboxylic Acid): A broad singlet is expected far downfield, typically > 12 ppm .[9] This significant deshielding is due to the acidic nature of the proton and strong hydrogen bonding.

-

-SO₂NH- (Sulfonamide): A singlet is predicted in the range of 8.8 - 10.2 ppm . This region is characteristic of sulfonamide protons.[10]

-

-NH₂ (Amine): A broad singlet corresponding to the two amine protons is expected around 5.9 ppm .[10]

-

-

Aromatic Protons (6.5 - 8.0 ppm region):

-

The two aromatic rings have distinct substitution patterns, leading to complex but predictable signals. The electron-withdrawing sulfonyl and carboxylic acid groups will shift adjacent protons downfield, while the electron-donating amino group will shift adjacent protons upfield.

-

Benzoic Acid Ring (H3, H4, H5, H6): This is a 1,2-disubstituted ring system. H6, being ortho to the electron-withdrawing -COOH group, is expected to be the most downfield proton of this ring. The signals will likely appear as a complex multiplet or as distinct doublets and triplets.

-

Aminobenzenesulfonyl Ring (H2', H4', H5', H6'): This is a 1,3-disubstituted ring. H2' and H6' are ortho to the strongly electron-withdrawing sulfonyl group and will be shifted downfield. H5' is ortho to the electron-donating amino group and will be shifted upfield relative to the others in this ring.

-

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H (Carboxylic Acid) | > 12.0 | Broad Singlet (br s) | 1H |

| H (Sulfonamide) | 8.8 - 10.2 | Singlet (s) | 1H |

| Aromatic Protons | 6.5 - 8.0 | Multiplets (m) | 8H |

| H₂ (Amine) | ~5.9 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see 13 distinct signals, as all carbon atoms are in unique chemical environments.

-

Carbonyl Carbon:

-

Aromatic Carbons:

-

The aromatic carbons will resonate in the typical region of 110-150 ppm .

-

Carbons bonded to heteroatoms or substituents will have their chemical shifts significantly altered.

-

C1 & C2: These carbons, attached to the -COOH and -NHSO₂- groups respectively, will be downfield.

-

C1' & C3': These carbons, attached to the -SO₂- and -NH₂ groups, will also have distinct chemical shifts. The carbon attached to the amino group (C3') will be shifted upfield compared to a standard benzene ring carbon due to the electron-donating effect, while the carbon attached to the sulfonyl group (C1') will be shifted downfield.

-

-

The remaining aromatic carbons will appear in the congested region between approximately 112 and 135 ppm.[10][12]

-

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7 (C=O) | 167 - 172 |

| C1, C2, C1', C3' | 135 - 150 |

| C3, C4, C5, C6 | 115 - 135 |

| C2', C4', C5', C6' | 112 - 130 |

Conclusion

The comprehensive application of ¹H and ¹³C NMR spectroscopy, guided by a robust experimental design, provides an unequivocal method for the structural verification of this compound. The strategic selection of DMSO-d₆ as the solvent is crucial for observing all labile protons, a key feature of this molecule's structure. The predicted chemical shifts and multiplicities detailed in this guide offer a reliable template for the analysis of experimental data, ensuring confidence in the identity and purity of the compound. This level of detailed characterization is fundamental to advancing compounds through the drug development pipeline, where structural integrity is non-negotiable.

References

- Barlin, G. B. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Medicinal Chemistry, 18(5), 505-509.

- Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.

- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- The Royal Society of Chemistry. (n.d.).

- Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting.

- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.

- JEOL USA, Inc. (n.d.). Pharmaceutical NMR | Drug Delivery Systems.

- The Royal Society of Chemistry. (2009). Supplementary Material (ESI)

- National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid.

- Sigma-Aldrich. (n.d.). NMR Solvents.

- Al-Masoudi, W. A. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. UNN.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.

Sources

- 1. azooptics.com [azooptics.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting - Almac [almacgroup.com]

- 5. Pharmaceutical NMR | Drug Delivery Systems [jeolusa.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. unn.edu.ng [unn.edu.ng]

- 8. chem.washington.edu [chem.washington.edu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Functional Group Analysis of 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Executive Summary

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(3-Amino-benzenesulfonylamino)-benzoic acid. As a molecule incorporating a primary aromatic amine, a sulfonamide linkage, a carboxylic acid, and two substituted aromatic rings, its FT-IR spectrum presents a rich tapestry of vibrational data. This document is designed for researchers, scientists, and drug development professionals, offering a detailed interpretation of the characteristic absorption bands associated with each functional group. We will explore the theoretical underpinnings of these vibrations, present a detailed experimental protocol for acquiring a high-fidelity spectrum, and summarize the expected spectral features in a consolidated table. The causality behind experimental choices and spectral interpretations is emphasized to ensure both scientific accuracy and practical utility.

Introduction

This compound is a complex organic molecule whose structural integrity is paramount in pharmaceutical and chemical research. Its multifaceted nature, containing several key pharmacophoric groups, necessitates robust analytical techniques for unambiguous identification and quality control. FT-IR spectroscopy stands as a powerful, non-destructive, and highly sensitive first-line method for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of the molecule's constituent functional groups.[1] This guide will deconstruct the expected FT-IR spectrum of this compound, correlating specific absorption bands with their corresponding molecular vibrations to build a complete analytical picture.

Molecular Structure

A clear understanding of the molecular architecture is the foundation for spectral interpretation.

Caption: Molecular structure of this compound.

Part 1: Theoretical Framework of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When the frequency of incident infrared radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation. This absorption is detected and plotted as a spectrum of transmittance versus wavenumber (cm⁻¹).

The primary vibrational modes are:

-

Stretching: A change in the inter-atomic distance along the bond axis. These can be symmetric or asymmetric.

-

Bending: A change in the angle between two bonds. These include scissoring, rocking, wagging, and twisting.

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).[1]

-

Fingerprint Region (1500-400 cm⁻¹): This region contains complex vibrations, including bending modes and skeletal vibrations of the entire molecule, that are unique to a particular compound.[2]

Part 2: Spectral Interpretation of Key Functional Groups

The FT-IR spectrum of this compound is a composite of the absorptions from its constituent parts. A systematic analysis is crucial for a correct interpretation.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid group gives rise to some of the most recognizable features in an IR spectrum, primarily due to strong hydrogen bonding which typically causes the molecule to exist as a dimer in the solid state.[3]

-

O-H Stretching: A very broad and intense absorption band is expected in the 3300-2500 cm⁻¹ region.[2][3] This broadness is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[2][3] This band will often overlap with C-H stretching vibrations.

-

C=O Stretching: A very strong, sharp absorption band is anticipated between 1760-1680 cm⁻¹ .[3] For aromatic carboxylic acids like this one, conjugation with the phenyl ring typically shifts this peak to the lower end of the range, around 1700-1680 cm⁻¹ .[2]

-

C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, which appears in the 1320-1210 cm⁻¹ region.[3] Additionally, in-plane O-H bending vibrations can be observed around 1440-1395 cm⁻¹ .[3]

**The Primary Aromatic Amine Moiety (-NH₂) **

The primary aromatic amine provides distinct N-H vibrational modes.

-

N-H Stretching: Primary amines characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region.[1][4][5] These correspond to the asymmetric and symmetric N-H stretching modes, respectively.[1][4] In aromatic amines, these bands are often found at slightly higher frequencies than in aliphatic amines.[6]

-

N-H Bending (Scissoring): A medium to strong absorption is expected in the 1650-1580 cm⁻¹ range due to the N-H bending vibration.[1][4] This peak can sometimes overlap with aromatic C=C stretching bands.

-

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) typically produces a strong band in the region of 1335-1250 cm⁻¹ .[1][4][6]

The Sulfonamide Linkage (-SO₂NH-)

The sulfonamide group is a cornerstone of this molecule and has several characteristic absorption bands.

-

N-H Stretching: As a secondary amine, the sulfonamide N-H group is expected to show a single, medium-intensity stretching band. This peak typically appears between 3350-3140 cm⁻¹ .[7][8] Its position can be influenced by hydrogen bonding.

-

S=O Asymmetric and Symmetric Stretching: The sulfonyl group exhibits two very strong and distinct stretching vibrations. The asymmetric S=O stretch is found at a higher frequency, typically in the 1370-1310 cm⁻¹ range, while the symmetric S=O stretch appears in the 1187-1135 cm⁻¹ range.[7][9][10][11][12] These two intense bands are highly diagnostic for the presence of a sulfonamide group.

-

S-N Stretching: The stretch of the sulfur-nitrogen bond is weaker and found in the fingerprint region, typically between 935-895 cm⁻¹ .[7][9][11]

Aromatic Ring Vibrations

Both benzene rings will contribute to the spectrum.

-

C-H Stretching: Aromatic C-H stretching vibrations give rise to weak to medium absorption bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[9]

-

C=C Stretching: Aromatic ring "breathing" modes (C=C stretching) appear as a series of medium to weak bands in the 1625-1450 cm⁻¹ region.[2]

-

C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of aromatic C-H bonds. The exact position and number of these bands are highly indicative of the substitution pattern on the benzene rings.